(1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride
Overview
Description
“(1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1461713-58-5 . It has a molecular weight of 198.09 and its IUPAC name is "this compound" . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is "1S/C6H11N3.2ClH/c1-5-6(3-7)4-9(2)8-5;;/h4H,3,7H2,1-2H3;2*1H" . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius .Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, including compounds similar to (1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride, are extensively studied for their wide range of biological activities. These compounds are known for their roles in various therapeutic areas due to their significant presence in many biologically active compounds. Pyrazoles are considered pharmacophores in medicinal chemistry, contributing to the development of drugs with anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties (Dar & Shamsuzzaman, 2015). The synthesis of pyrazole derivatives involves condensation followed by cyclization, providing valuable information for designing more active biological agents through modifications and derivatizations.
Pyrazolines as Therapeutic Agents
Pyrazolines, closely related to pyrazoles, exhibit diverse pharmacological properties, making them a focal point of research in pharmaceutical chemistry. These compounds are explored for their potential as therapeutic agents due to their wide range of medicinal properties, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer effects. The therapeutic applications of pyrazoline derivatives highlight the potential of these compounds in developing new drug candidates with improved efficacy (Shaaban, Mayhoub, & Farag, 2012).
Role in Neurodegenerative Disorders
Pyrazoline-containing compounds have shown promise in treating neurodegenerative disorders. The neuroprotective properties of pyrazolines have been explored, particularly in the management of diseases like Alzheimer's and Parkinson's. These compounds have been found to inhibit acetylcholine esterase and monoamine oxidase enzymes, offering a potential therapeutic approach for neurodegenerative diseases (Ahsan et al., 2022).
Anticancer Properties
The synthesis and bioevaluation of novel pyrazole derivatives have shown significant anticancer properties. These compounds, synthesized under various conditions, exhibit potential physical and chemical properties that contribute to their effectiveness in anticancer therapies. The ongoing research in this area aims to develop pyrazoline derivatives that can serve as effective anticancer agents, further highlighting the versatility and therapeutic potential of these compounds (Ray et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5-6(3-7)4-9(2)8-5;;/h4H,3,7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRMBDGDKWJMJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461713-58-5 | |
Record name | (1,3-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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